N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Overview
Description
N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a chemical compound with the CAS Number: 478064-08-3 . It has a molecular weight of 211.65 and its IUPAC name is N’- (6-chloro-2-pyridinyl)cyclopropanecarbohydrazide .
Molecular Structure Analysis
The InChI code for N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is 1S/C9H10ClN3O/c10-7-2-1-3-8 (11-7)12-13-9 (14)6-4-5-6/h1-3,6H,4-5H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Characterization
- Ultrasonic Synthesis of Hydrazones : A study highlighted the ultrasonic synthesis of novel pyridine-based hydrazone derivatives, including compounds related to N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide. This method allowed for rapid synthesis at room temperature, with structures confirmed by spectral analysis and X-ray crystallography. The study also explored their nonlinear optical properties and molecular interactions, emphasizing the role of intra- and intermolecular hydrogen bonding in stabilizing their structures (Khalid et al., 2021).
Potential Biological Activities
- Antibacterial and Anticancer Candidates : Two novel N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide derivatives were synthesized and showed broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also exhibited weak to moderate antifungal activity, suggesting their potential as antibacterial agents (Al-Wahaibi et al., 2020).
Molecular Docking and Neurodegenerative Diseases
- Schiff Bases for Neurodegenerative Diseases : Research on Schiff bases derived from N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide aimed to find new treatments for Alzheimer’s disease. Through bioinformatics and pathology study, these compounds were evaluated for their drug-like properties, pharmacokinetic and pharmacodynamic profiles, and binding to therapeutic targets. This suggests potential applications in the treatment of neurodegenerative disorders (Avram et al., 2021).
Applications in Materials Science and Chemistry
- Lanthanide Nitrato Complexes : The study on lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which can be related to the chemical structure of interest, showcased their luminescent properties. These findings have implications for the development of materials for biological sensing and photochemical applications, reflecting the versatility of pyridine derivatives in materials science (Petoud et al., 1997).
Safety And Hazards
The safety information available indicates that N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is potentially hazardous. The GHS pictograms indicate a warning signal . Hazard statements include H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of accidental ingestion or contact .
properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(11-7)12-13-9(14)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVFDHZIJZDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324464 | |
Record name | N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
CAS RN |
478064-08-3 | |
Record name | N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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